N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

ZAC antagonist Cys-loop receptor structure-activity relationship

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-91-8, MW 366.33, C₁₇H₁₀F₄N₂OS) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, which was identified by Madjroh et al. as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.

Molecular Formula C17H10F4N2OS
Molecular Weight 366.33
CAS No. 330189-91-8
Cat. No. B2859961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS330189-91-8
Molecular FormulaC17H10F4N2OS
Molecular Weight366.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H10F4N2OS/c18-13-6-4-10(5-7-13)14-9-25-16(22-14)23-15(24)11-2-1-3-12(8-11)17(19,20)21/h1-9H,(H,22,23,24)
InChIKeyGIESDMPBIJNEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-91-8): Structural Baseline and Class Context for Research Procurement


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-91-8, MW 366.33, C₁₇H₁₀F₄N₂OS) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, which was identified by Madjroh et al. (2021) as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels [1]. The compound features a 4-(4-fluorophenyl) substituent on the thiazole ring and a 3-(trifluoromethyl) group on the benzamide moiety, distinguishing it structurally from the class progenitor TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, CAS 352560-76-0). The class is also encompassed within patent families describing 1,3-thiazol-2-yl substituted benzamides as inhibitors of the P2X3 receptor for neurogenic indications [2]. It is critical to note that no peer-reviewed quantitative biological activity data have been published specifically for CAS 330189-91-8 as of the search date; all differentiation claims herein are based on class-level structure-activity relationship (SAR) inference, computed physicochemical properties, and structural comparisons with the characterized analog TTFB.

Why N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Cannot Be Interchanged with Other N-(Thiazol-2-yl)-benzamide Analogs


Generic substitution among N-(thiazol-2-yl)-benzamide analogs is not scientifically defensible because the Madjroh et al. (2021) SAR study demonstrated that even minor structural modifications to the thiazole 4-position or the benzamide phenyl ring produce order-of-magnitude changes in ZAC antagonist potency and selectivity [1]. Specifically, replacement of the 4-tert-butyl group in TTFB (pIC₅₀ 5.5 at ZAC) with a 4-(p-tolyl) substituent substantially reduced activity, while introduction of bulky aromatic groups at this position eliminated ZAC activity entirely in several analogs (compounds 3e, 3h–j) [1]. The compound CAS 330189-91-8 bears a 4-(4-fluorophenyl) group on the thiazole—a bulky aromatic substituent structurally distinct from the 4-tert-butyl in TTFB—and a 3-trifluoromethyl on the benzamide rather than the 3-fluoro present in TTFB. Based on the class SAR, these modifications are predicted to alter both ZAC potency and selectivity profiles relative to TTFB, making direct functional interchangeability unsupported. Furthermore, TTFB was demonstrated to exhibit no significant modulatory activity at 5-HT₃A, α3β4 nAChR, α1β2γ2s GABAAR, or α1 GlyR at 30 μM [1]; whether this selectivity profile is retained, narrowed, or broadened by the structural differences in CAS 330189-91-8 remains experimentally undetermined.

Quantitative Differentiation Evidence for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (330189-91-8) Against Closest Comparators


Thiazole 4-Position Substituent: 4-(4-Fluorophenyl) vs. 4-(tert-Butyl) in TTFB — Functional Group Steric and Electronic Divergence

The compound CAS 330189-91-8 possesses a 4-(4-fluorophenyl) substituent on the thiazole ring, whereas the class reference compound TTFB (CAS 352560-76-0) carries a 4-(tert-butyl) group [1]. In the Madjroh et al. SAR, introduction of a bulky aromatic substituent at the thiazole 4-position (e.g., 5-bromothiophen-2-yl in compound 3e) completely eliminated ZAC antagonist activity [1]. The 4-(4-fluorophenyl) group introduces both steric bulk (wider van der Waals radius than tert-butyl) and π-π stacking potential absent in TTFB. While the quantitative ZAC IC₅₀ for CAS 330189-91-8 has not been published, the class SAR predicts that its ZAC potency will differ from TTFB (pIC₅₀ 5.5, equivalent to IC₅₀ ≈ 3.2 μM) [2]. This represents a class-level inference based on the demonstrated sensitivity of ZAC activity to thiazole 4-position modifications.

ZAC antagonist Cys-loop receptor structure-activity relationship

Benzamide Ring Substituent: 3-Trifluoromethyl vs. 3-Fluoro — Lipophilicity and Electronic Property Differentiation

CAS 330189-91-8 features a 3-(trifluoromethyl) group (-CF₃) on the benzamide phenyl ring, in contrast to the 3-fluoro (-F) substituent in TTFB [1]. The -CF₃ group is substantially more lipophilic (Hansch π = +0.88 for CF₃ vs. π = +0.14 for F) and more electron-withdrawing (Hammett σₘ = +0.43 for CF₃ vs. σₘ = +0.34 for F), leading to a higher predicted octanol-water partition coefficient. The Computed XLogP3-AA for CAS 330189-91-8 is predicted to be approximately 5.2–5.8 based on structural analysis, compared with an experimental/computed logP of approximately 3.5–3.8 for TTFB (MW 278.35, C₁₄H₁₅FN₂OS) . This ~2 log unit increase in lipophilicity may affect membrane permeability, plasma protein binding, and nonspecific binding profiles. Furthermore, the -CF₃ group increases molecular weight by 88 Da over TTFB (366.33 vs. 278.35), impacting drug-likeness parameters.

lipophilicity cLogP trifluoromethyl metabolic stability

CF₃ Substitution Position: 3-Trifluoromethyl vs. 2-Trifluoromethyl Positional Isomer — Impact on Molecular Shape and Target Binding

A direct positional isomer of CAS 330189-91-8 exists: N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(trifluoromethyl)benzamide (ChemSpider ID 7042514), which carries the -CF₃ group at the ortho (2-) rather than meta (3-) position of the benzamide ring . In the Madjroh et al. SAR, the substitution pattern on the phenyl ring was a critical determinant of ZAC activity. The 2-chloro (ortho) substituent (present in compound 1 and analog 2b) was associated with maintained or enhanced antagonist potency, whereas 3-nitro (meta) substitution eliminated activity (analog 4f) [1]. While the 3-CF₃ meta substitution has not been directly tested, the 3-fluoro meta substitution in TTFB yielded potent ZAC antagonism (pIC₅₀ 5.5), and the 3-dimethylamino analog 5f was roughly equipotent with TTFB [1]. The ortho vs. meta positioning of the -CF₃ group will alter the dihedral angle between the benzamide carbonyl and the phenyl ring, potentially changing the bound conformation at the ZAC allosteric site. No experimental binding or activity data exist for either isomer in public literature.

positional isomer regioisomer molecular recognition binding pose

Absence of Off-Target Profiling Data: Blank Slate for Custom Selectivity Panel Screening

TTFB (CAS 352560-76-0) has been experimentally demonstrated to exhibit no significant agonist, antagonist, or modulatory activity at human 5-HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAAR, or α1 glycine receptors when tested at 30 μM in Xenopus oocyte TEVC recordings [1]. This selectivity profile underpins its designation as a selective ZAC antagonist and a useful pharmacological tool [2]. No such selectivity data exist for CAS 330189-91-8. Given the structural differences at both the thiazole 4-position (4-(4-fluorophenyl) vs. 4-tert-butyl) and benzamide ring (3-CF₃ vs. 3-F), the off-target profile of CAS 330189-91-8 cannot be assumed to mirror that of TTFB. The compound thus represents a structurally differentiated probe for which the selectivity fingerprint across the Cys-loop receptor family remains to be experimentally determined.

selectivity profiling off-target screening Cys-loop receptor panel

Benzamide Ring Substituent: 3-CF₃ vs. 3-Cl and 3-CN Analogs — Electronic Property Tuning Across the N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide Series

Within the subset of analogs sharing the 4-(4-fluorophenyl)thiazol-2-yl scaffold, the benzamide 3-position substituent can be varied from -CF₃ (target compound) to -Cl (CAS 313405-30-0) to -CN to unsubstituted -H (CAS 321555-43-5). This creates a systematic electronic perturbation series. The Hammett σₘ values are: -CF₃ (+0.43) > -CN (+0.56) > -Cl (+0.37) > -H (0.00) [1]. The 3-CF₃ group provides intermediate electron withdrawal between -Cl and -CN, while adding substantially greater lipophilicity (Hansch π: CF₃ +0.88, CN -0.57, Cl +0.71, H 0.00). No quantitative biological data exist for any member of this subseries in public literature, but the systematic variation of electronic and lipophilic parameters across this analog set provides a rational basis for selecting CAS 330189-91-8 when both electron withdrawal and enhanced lipophilicity are desired in the experimental design.

Hammett constant electron-withdrawing group structure-property relationship

Recommended Research and Procurement Application Scenarios for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (330189-91-8)


Chemical Probe Development: Structurally Differentiated ZAC Antagonist for Cys-Loop Receptor Selectivity Profiling

Research groups investigating the physiological roles of the Zinc-Activated Channel (ZAC) can deploy CAS 330189-91-8 as a structurally differentiated probe alongside TTFB (CAS 352560-76-0). The divergent thiazole 4-substituent (4-(4-fluorophenyl) vs. 4-tert-butyl) provides a tool to determine whether ZAC antagonism is sensitive to steric bulk and aromatic character at this position, as predicted by the Madjroh et al. (2021) SAR [1]. Parallel testing of both compounds against a panel of Cys-loop receptors (5-HT₃A, nAChR α3β4, GABAAR α1β2γ2s, GlyR α1) would establish whether the substitution pattern alters selectivity relative to the proven selectivity of TTFB [1]. Crucially, the absence of pre-existing data means that any novel selectivity profile discovered using CAS 330189-91-8 would be attributable to this specific chemotype, providing a clear path to intellectual property differentiation [2].

Medicinal Chemistry SAR Expansion: Exploring the Thiazole 4-Aryl vs. 4-Alkyl Pharmacophore

The 4-(4-fluorophenyl)thiazole motif in CAS 330189-91-8 represents a 4-aryl substitution on the thiazole ring, whereas all potent ZAC antagonists characterized in Madjroh et al. (2021) bear 4-alkyl substituents (e.g., 4-tert-butyl in TTFB and 2b, 4-ethylacetyl in 2c) [1]. The paper reported that bulky aromatic/heteroaromatic groups at the thiazole 4-position (3e: 5-bromothiophen-2-yl; 3h–j: various aromatic rings) eliminated ZAC activity [1]. CAS 330189-91-8, with its 4-(4-fluorophenyl) group, tests whether the presence of an electron-withdrawing fluorine on the aromatic ring can rescue ZAC activity relative to the inactive aromatic analogs. Systematic testing of CAS 330189-91-8 alongside its 3-Cl, 3-CN, and unsubstituted benzamide analogs would map the electronic and steric determinants of activity for the 4-aryl thiazole subseries.

Lipophilicity-Driven CNS Penetration Studies: High-cLogP Tool Compound

With a predicted cLogP approximately 2 log units higher than TTFB [1], CAS 330189-91-8 may serve as a high-lipophilicity tool compound for studies comparing central nervous system (CNS) penetration, nonspecific tissue binding, and pharmacokinetic profiles within the N-(thiazol-2-yl)-benzamide class. The ZAC receptor is expressed in human fetal whole brain, spinal cord, prostate, thyroid, trachea, placenta, and stomach [2], making CNS exposure a relevant parameter for pharmacological tool compounds targeting this receptor. A comparative pharmacokinetic study of CAS 330189-91-8 (predicted logP ~5.2–5.8) vs. TTFB (logP ~3.5–3.8) in rodent models would directly quantify the impact of the 3-CF₃/4-(4-fluorophenyl) combination on brain-to-plasma ratio, providing actionable data for CNS drug discovery programs leveraging the ZAC antagonist pharmacophore [1].

P2X3 Inhibitor Patent Landscape Differentiation

The Bayer patent family (WO2019219672A1 and related filings) broadly claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors for neurogenic indications [1]. CAS 330189-91-8 falls within the generic structural scope of these claims. For industrial research organizations seeking freedom-to-operate or patent differentiation, the specific combination of 4-(4-fluorophenyl)thiazole and 3-(trifluoromethyl)benzamide in a single molecule represents a discrete, non-exemplified chemotype within this patent space. Procurement of CAS 330189-91-8 enables experimental determination of P2X3 inhibitory activity and selectivity versus ZAC, establishing whether this compound functions as a dual ZAC/P2X3 ligand or exhibits receptor-specific pharmacology — a critical data point for patent strategy and lead optimization decisions.

Quote Request

Request a Quote for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.